Torbugesic, known scientifically as butorphanol tartrate, is a synthetic opioid analgesic classified within the phenanthrene series. It acts as both an agonist and antagonist at different opioid receptors, primarily the mu and kappa receptors. The chemical name for butorphanol tartrate is (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) (salt), with a molecular formula of and a molecular weight of 477.56 g/mol. This compound is utilized in various medical applications, particularly for pain management in both human and veterinary medicine .
Butorphanol tartrate is derived from morphine and belongs to the class of opioid analgesics. Its classification as a partial agonist at the mu opioid receptor and a full agonist at the kappa receptor allows it to provide analgesic effects while potentially mitigating some of the risks associated with full agonists, such as respiratory depression and addiction .
The synthesis of butorphanol tartrate involves several steps, utilizing various reagents and conditions to obtain high purity yields. One notable method includes:
Another method details the use of sodium borohydride for reductions and various acid-base extractions to isolate the desired butorphanol tartrate product with yields typically around 78-95% .
The molecular structure of butorphanol tartrate can be represented as follows:
Butorphanol undergoes several chemical reactions during its synthesis:
Butorphanol exerts its analgesic effects through its action on opioid receptors:
Butorphanol tartrate has several important applications:
Butorphanol tartrate (chemical formula: C₂₁H₂₉NO₂·C₄H₆O₆; molecular weight: 477.55 g/mol) is a morphinan derivative structurally related to levorphanol but pharmacologically distinct due to its mixed receptor activity [3] [6]. It exhibits:
This receptor selectivity translates to a ceiling effect for respiratory depression – a critical safety advantage – while maintaining dose-dependent analgesia up to 5-8 times morphine's potency [1]. The tartrate formulation enhances water solubility for parenteral delivery, with the crystalline structure ensuring stability across environmental conditions encountered in veterinary practice [6] [7].
Table 1: Pharmacodynamic Profile of Butorphanol Tartrate
Receptor Type | Affinity (Ki) | Activity | Clinical Effect |
---|---|---|---|
κ-opioid | 2.5 nM | Full agonist | Spinal analgesia, sedation |
µ-opioid | 15.7 nM | Partial antagonist | Antagonizes respiratory depression, mild analgesia |
δ-opioid | >1000 nM | Negligible | No significant contribution |
Metabolically, butorphanol undergoes extensive hepatic transformation via hydroxylation (CYP3A4/5-mediated) and glucuronidation, producing active metabolites that contribute to its analgesic duration [6] [7]. The pharmacokinetics demonstrate significant interspecies variation:
Table 2: Comparative Pharmacokinetics Across Species
Species | Bioavailability (IN/IM) | Tmax (min) | Half-life (hr) | Vd (L/kg) |
---|---|---|---|---|
Canine | 47% (IM) | 20-40 | 1.6-4.1 | 3.45 |
Feline | 120% (IN) | 15-30 | 5.8 | 2.1 |
Equine | 59% (IM) | 30-45 | 2.3 | 1.8 |
Human | 60-70% (IN) | 30 | 4-7 | 7.9 |
Data synthesized from [3] [6] [7]
The Anatomical Therapeutic Chemical (ATCvet) system designates Torbugesic under QN02AF01 – a specific classification indicating:
This classification underscores its dual therapeutic roles:
Clinical efficacy studies validate species-specific applications:
The development of Torbugesic represents the culmination of three generations of morphinan optimization:
Butorphanol's molecular innovations include:
Veterinary applications evolved through key milestones:
Comparative studies reveal evolutionary advantages:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7